Ro 14-9578 inhibits DNA gyrase, a critical bacterial enzyme, thereby stopping DNA replication and leading to antibacterial effects [1] [2]. The table below summarizes its core biochemical and biological activities:
| Property | Description / Value |
|---|---|
| Chemical Type | Tricyclic quinolone analog [3] [1] |
| Molecular Formula | C₁₆H₁₃NO₅ [2] |
| Molar Mass | 299.28 g/mol [2] |
| Primary Mechanism | Inhibition of DNA gyrase [1] |
| DNA Biosynthesis (IC₅₀) | 117 μM (in E. coli) [2] |
| DNA Supercoiling (IC₅₀) | 66.8 μM (in E. coli) [2] |
| Antibacterial Spectrum | Various Gram-negative bacteria and Staphylococcus aureus [2] |
The foundational study on this compound used a comparative approach to elucidate its mechanism of action [1]. Key experiments can be summarized as follows:
The experimental workflow illustrates the multi-step process used to confirm this compound's mechanism of action:
The discovery of this compound was pivotal in antibiotic research. It provided direct experimental evidence that a tricyclic core could effectively inhibit DNA gyrase, challenging the existing paradigm that a bicyclic quinolone structure was indispensable for this activity [1]. This finding expanded the structural landscape for designing novel antibacterial agents.
The table below summarizes the core chemical identifiers and key bioactivity data for Ro 14-9578.
| Property | Description |
|---|---|
| CAS Number | 100891-41-6 [1] [2] [3] |
| Molecular Formula | C₁₆H₁₃NO₅ [1] [2] |
| Molar Mass | 299.28 g/mol [1] [2] |
| Bioactivity Classification | Tricyclic quinolone antibacterial agent [1] [2] [3] |
| Primary Mechanism of Action | Inhibition of DNA biosynthesis and DNA supercoiling [1] |
| IC₅₀ (DNA Biosynthesis in E. coli) | 117 μM [1] |
| IC₅₀ (DNA Supercoiling in E. coli) | 66.8 μM [1] |
| Antibacterial Spectrum | Various Gram-negative bacteria and Staphylococcus aureus [1] |
The inhibitory activity of this compound was characterized in a 1987 study that investigated mono- and tricyclic quinolone analogs [1]. The following diagram illustrates the proposed mechanism of action and the experimental workflow used to determine its efficacy.
The primary mechanism of this compound involves targeting the bacterial enzymes responsible for DNA supercoiling, a critical process for maintaining functional DNA structure. This inhibition disrupts the overall DNA biosynthesis machinery, ultimately leading to inhibition of bacterial growth [1].
The IC₅₀ (Half Maximal Inhibitory Concentration) is a central potency measure in pharmacology, representing the concentration of an inhibitor required to reduce a given biological process by 50% in vitro [4] [5].
For ongoing research, this compound is available from chemical suppliers specializing in research compounds. It is typically sold in milligram quantities and is explicitly labeled "for research use only, not for human use" [1] [2].
The search results confirm that this compound is a chemical compound, but they lack direct evidence or data on its function as a DNA supercoiling inhibitor. The table below summarizes all the quantitative data found.
| Property | Value |
|---|---|
| Catalog Number | T28557 [1] |
| CAS Number | 100891-41-6 [1] |
| Molecular Formula | C₁₆H₁₃NO₅ [1] |
| Molecular Weight | 299.28 g/mol [1] |
| Relative Density | 1.54 g/cm³ [1] |
| Synonyms | Ro-14-9578, Ro 149578 [1] |
| Stated Bioactivity | Antibacterial agent; tricyclic quinolone [1] |
While the search results do not directly link this compound to DNA supercoiling, they provide extensive information on DNA gyrase, a primary bacterial enzyme responsible for introducing negative supercoils into DNA and a common target for antibacterial drugs [2] [3].
The diagram below illustrates the mechanism of DNA gyrase and how it is inhibited by certain antibiotics, a mechanism relevant to the class of drug this compound belongs to.
DNA gyrase mechanism and antibiotic inhibition. Antibiotics trap the cleaved DNA complex, preventing resealing.
Although a specific protocol for this compound is not available, the search results describe advanced methodologies used to investigate DNA supercoiling and protein-DNA interactions, which would be applicable for testing such a compound.
High-Throughput Single-Molecule Platform: A 2024 study details a protocol for studying the effect of supercoiling on protein-DNA interactions [4]. The method involves:
Cryo-Electron Microscopy (Cryo-EM): A recent breakthrough used cryo-EM to visualize the structure of DNA gyrase in the act of supercoiling [3]. This technique provides atomic-level details of how the enzyme wraps DNA and can show precisely how inhibitory drugs bind and interfere with its function. This structural information is critical for rational drug design.
Given the lack of direct data on this compound, here are paths you can take to find more specialized information:
The table below summarizes the available quantitative data on the antibacterial activity of Ro 14-9578.
| Assay Type | Target / Organism | Result (IC₅₀ or MIC) | Key Findings |
|---|---|---|---|
| Enzymatic Inhibition [1] | DNA biosynthesis (E. coli) | 117 μM (IC₅₀) | Inhibits bacterial DNA replication. |
| Enzymatic Inhibition [1] | DNA supercoiling (E. coli) | 66.8 μM (IC₅₀) | Targets DNA gyrase activity. |
| Whole-cell Activity [1] | Various Gram-negative bacteria | Not fully quantified | Exhibits inhibitory effects. |
| Whole-cell Activity [1] | Staphylococcus aureus | Not fully quantified | Exhibits inhibitory effects. |
This compound is a fully synthetic tricyclic quinolone analog, and its primary mechanism involves inhibiting two critical bacterial processes [1] [2].
While the search results do not provide a full step-by-step protocol, they reference standard methodologies used to characterize this class of compounds. The diagram below outlines the general workflow for evaluating a compound like this compound.
The experimental workflow for evaluating this compound involves synthesis, mechanism studies, and in vitro testing [1].
The available data on this compound is primarily foundational. The key studies referenced are from 1987 and 1998, indicating this compound was an early-stage investigational molecule [1] [2]. Its role was likely in helping scientists understand the structure-activity relationships of tricyclic quinolones rather than its development into a clinical drug candidate.
| Aspect | Data / Value |
|---|---|
| Chemical Class | Tricyclic quinolone analog [1] [2] [3] |
| Molecular Formula | C₁₆H₁₃NO₅ [2] [3] |
| Molecular Weight | 299.28 g/mol [2] [3] |
| CAS Number | 100891-41-6 [2] [3] |
| Primary Mechanism of Action | DNA gyrase (topoisomerase II) inhibition [1] |
| Antibacterial Spectrum | Various Gram-negative bacteria and Staphylococcus aureus [3] |
| IC₅₀ (DNA Biosynthesis in E. coli) | 117 μM [3] |
| IC₅₀ (DNA Supercoiling in E. coli) | 66.8 μM [3] |
The primary mode of action for this compound was established in a 1987 comparative study. The key findings and methodologies were as follows [1]:
The following diagram illustrates the established mechanism of action of this compound and the key experiments that uncovered it:
It is important to view this compound within the broader context of antimicrobial research:
Ro 14-9578 is identified as a tricyclic quinolone antibacterial agent [1]. Its mechanism of action is similar to classical quinolone antibiotics, targeting the bacterial enzyme DNA gyrase, which is essential for DNA replication [2].
The diagram below illustrates how this compound inhibits DNA gyrase in Staphylococcus aureus.
This compound inhibits DNA gyrase, preventing DNA replication in S. aureus.
The basic chemical and property information for this compound is summarized in the table below.
| Property | Description |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₅ [1] |
| Molecular Weight | 299.28 g/mol [1] |
| CAS Number | 100891-41-6 [1] |
| Product Type | Small Compound [1] |
| Mechanism of Action | Inhibition of DNA gyrase [2] |
The key study on this compound was published in 1987, and the compound appears to have been a research tool for understanding quinolone structure-activity relationships rather than a developed drug [2]. The available data is historically significant for demonstrating that a bicyclic core is not essential for gyrase inhibition, but does not include minimum inhibitory concentration (MIC) values specifically for S. aureus.
To conduct a comprehensive and up-to-date assessment of this compound, here are some suggestions:
Ro 14-9578 exerts its antibacterial effect by targeting DNA processes in bacteria. The table below summarizes key experimental findings and methodologies from a primary study:
| Parameter | Experimental Data |
|---|---|
| Primary Mechanism | Inhibition of DNA biosynthesis and DNA supercoiling [1] |
| Test Organism | Escherichia coli [1] |
| DNA Biosynthesis (IC₅₀) | 117 μM [1] |
| DNA Supercoiling (IC₅₀) | 66.8 μM [1] |
| Antibacterial Spectrum | Various Gram-negative bacteria and Staphylococcus aureus [1] |
| Key Research Source | Georgopapadakou N H, et al. Antimicrobial Agents and Chemotherapy, 1987 [1] |
This foundational study likely involved in vitro assays to measure the compound's effect on bacterial DNA synthesis and enzyme function, establishing its potential as a DNA-targeting antibacterial agent [1].
The following diagram outlines the general experimental workflow for characterizing a bioactive compound like this compound, from initial identification to mechanistic studies:
General workflow for antibacterial compound characterization.
This compound was studied as part of early efforts to explore quinolone antibiotics beyond the common bicyclic structures. Its tricyclic core represents an attempt to modulate biological activity and overcome limitations of earlier agents [1] [2]. The peer-reviewed study from 1987 provides the foundational data on its mechanism [1].
To advance research on a compound of this vintage:
The table below summarizes the basic chemical and biological data available for this compound. [1] [2]
| Property | Description |
|---|---|
| Name | This compound [1] |
| Type | Tricyclic quinolone analog, antibacterial agent [1] [2] |
| CAS Registry Number | 100891-41-6 [1] [2] |
| Molecular Formula | C₁₆H₁₃NO₅ [2] |
| Molecular Weight | 299.28 g/mol [2] |
| MeSH Mapping | Quinolones [1] |
| Primary Mechanism of Action | Inhibits DNA biosynthesis and DNA supercoiling [2] |
| Reported Bioactivity | • DNA biosynthesis inhibition (IC₅₀ = 117 μM) • DNA supercoiling inhibition (IC₅₀ = 66.8 μM) • Activity against Gram-negative bacteria and Staphylococcus aureus [2] | | Source Literature | Antimicrobial Agents and Chemotherapy, 1987 [1] [2] |
The following diagram illustrates the hypothesized mechanism of action for this compound, based on the described bioactivity. [2]
> Proposed antibacterial mechanism of this compound via DNA gyrase inhibition.
The primary source for this compound is a 1987 study, placing it in the context of early quinolone antibiotic development [2]. Modern exploratory research for bioactive molecules with unknown targets often employs Computational Target Prediction Tools (CTPTs) [3]. These ligand-based methods work by identifying a "minimum structure" – the crucial part of a molecule responsible for its activity – and using it to find other molecules with the same core, thereby predicting their targets [3]. This represents the contemporary approach to the kind of exploratory research initially conducted on this compound.
The table below summarizes the available quantitative data for this compound, a tricyclic quinolone analog [1].
| Property | Value / Description |
|---|---|
| Bioactivity | Antibacterial agent; inhibits DNA biosynthesis and DNA supercoiling in E. coli [1]. |
| Target | DNA biosynthesis and supercoiling [1]. |
| Inhibition of DNA Biosynthesis (IC₅₀) | 117 μM (in E. coli) [1]. |
| Inhibition of DNA Supercoiling (IC₅₀) | 66.8 μM (in E. coli) [1]. |
| Antibacterial Spectrum | Active against various Gram-negative bacteria and Staphylococcus aureus [1]. |
| CAS Number | 100891-41-6 [1]. |
| Chemical Formula | C₁₆H₁₃NO₅ [1]. |
| Molar Mass | 299.28 g/mol [1]. |
While a dedicated protocol for this compound is not available, the following standardized methods are used for evaluating any antibacterial compound's efficacy and can be directly applied [2].
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining antibacterial susceptibility in clinical and research settings [2]. It identifies the lowest concentration of an antimicrobial that prevents visible bacterial growth [2].
Workflow Overview
Detailed Procedure [2]
Bacterial Strain Preparation
Inoculum Standardization
Antibiotic Dilution and Assay Setup
Result Interpretation
For antibiotics targeting DNA, cell wall integrity is crucial. This assay evaluates the compound's effect on the outer membrane of Gram-negative bacteria [3].
Workflow Overview
Detailed Procedure (Adapted from [3])
Bacterial Culture and Treatment
Sample Processing
Fluorescence Measurement
Result Interpretation
The field of antibiotic discovery is leveraging new technologies to overcome challenges. Explainable deep learning models are now being used to identify chemical substructures with antibiotic activity and low cytotoxicity, which could provide further insights into the properties of compounds like this compound [5]. Additionally, research is increasingly focused on understanding the rules of molecular penetration into bacteria to guide the development of more effective agents [6].
This protocol is adapted from established methods for assessing the supercoiling activity of E. coli DNA gyrase and is commonly used to screen for inhibitory compounds [1]. The core principle is that active gyrase introduces negative supercoils into relaxed DNA, changing its topology, which can be visualized by agarose gel electrophoresis. An inhibitor would prevent this conversion.
The diagram below outlines the key stages of the supercoiling assay.
Prepare Relaxed DNA Substrate
Set Up the Supercoiling Reaction
Table 1: Example Reaction Setup for Inhibitor Screening | Reaction Component | No Enzyme Control | Enzyme Control (No Inhibitor) | Test Compound | Solvent Control | | :--- | :--- | :--- | :--- | :--- | | Relaxed DNA (0.5 µg) | 0.5 µg | 0.5 µg | 0.5 µg | 0.5 µg | | 5X Assay Buffer | 6 µL | 6 µL | 6 µL | 6 µL | | 20 mM ATP | 1 µL | 1 µL | 1 µL | 1 µL | | Test Compound | - | - | Yes (e.g., 1 µL) | - | | Solvent (e.g., DMSO) | 1 µL | 1 µL | - | 1 µL | | DNA Gyrase | - | 1 U | 1 U | 1 U | | Water | to 30 µL | to 30 µL | to 30 µL | to 30 µL |
Incubate and Stop the Reaction
Analyze by Gel Electrophoresis
While this protocol focuses on DNA gyrase, supercoiling assays can be adapted for other topoisomerases. The table below compares different enzymes you might investigate if this compound has a different known target.
Table 2: Topoisomerases as Potential Targets for Supercoiling Assays
| Enzyme | Organism | Primary Function | Key Cofactor | Relevant Assay Notes |
|---|---|---|---|---|
| DNA Gyrase | Bacteria (e.g., E. coli) | Introduces negative supercoils; removes positive supercoils [1]. | ATP | The only topoisomerase that can actively introduce negative supercoils into relaxed DNA [1]. |
| Reverse Gyrase | Archaea (e.g., Sulfolobus) & some Bacteria | Introduces positive supercoils [3]. | ATP | Active at high temperatures (75°C+). A non-hydrolyzable ATP analog supports reduced activity [3]. |
| Topoisomerase IV | Bacteria | Decatenates chromosomes; relaxes negative supercoils [1]. | ATP | Distinguish from gyrase by using a decatenation assay or specific inhibitors. |
This compound is a tricyclic quinolone analog investigated for its antibacterial properties [1]. Its mechanism of action and key in vitro activity data are summarized below.
Mechanism of Action: this compound functions by inhibiting two critical bacterial processes [1]:
Antibacterial Spectrum: The compound exhibits inhibitory effects against a range of Gram-negative bacteria and Staphylococcus aureus [1].
| Parameter | Detail |
|---|---|
| Molecular Weight | 299.28 g/mol [1] |
| Chemical Formula | C₁₆H₁₃NO₅ [1] |
| CAS Number | 100891-41-6 [1] |
| Primary Mechanism | Inhibition of DNA supercoiling and biosynthesis [1] |
| IC50 (DNA Biosynthesis in E. coli) | 117 μM [1] |
| IC50 (DNA Supercoiling in E. coli) | 66.8 μM [1] |
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized in vitro conditions [2]. The following protocol outlines the standard broth microdilution method, commonly used for such determinations [2].
MIC tests quantify the in vitro susceptibility of a bacterial strain to an antibiotic. Serial dilutions of the antibiotic are prepared in a broth medium, inoculated with a standardized number of bacteria, and incubated. The MIC is determined by visual inspection of growth inhibition [2].
The entire process of preparing and reading a broth microdilution MIC test is summarized in the following workflow:
Preparation of Antibiotic Dilutions:
Preparation of Inoculum:
Inoculation and Incubation:
Reading and Interpretation:
Adherence to the following factors is critical for reliable and reproducible MIC results [2]:
| Factor | Consideration & Impact |
|---|---|
| Culture Medium | Use Mueller-Hinton Broth/Agar. Ion concentration (especially Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics. |
| Inoculum Size | Standardization is crucial. A heavier inoculum can lead to a higher MIC, potentially falsely indicating resistance. |
| Incubation Conditions | Time (16-20h), temperature (35±2°C), and atmosphere must be strictly controlled. |
| Antibiotic Properties | The stability of this compound in solution and its storage conditions must be considered to maintain potency. |
The data generated from MIC testing and mechanistic studies form the foundation for advanced research. The diagram below illustrates a potential integrated workflow for drug development.
For researchers designing studies with this compound, consider these points:
This document is intended for research use only. This compound is a controlled substance and not approved for therapeutic use [1].
Although not specific to Ro 14-9578, the search results provide detailed, standard protocols for working with bacterial cultures in a research setting, which form the foundation of any treatment experiment.
The table below summarizes key materials and steps from a standard bacterial transformation protocol [1]:
| Item / Step | Description / Specification |
|---|---|
| Common Bacterial Strains | DH5α, TOP10, MACH1, NEB stable |
| Culture Media | LB Agar & LB Broth |
| Critical Steps | • Thaw competent cells on ice • Heat shock at 42°C for 45 seconds • Outgrowth in LB broth before plating | | Selection Method | Antibiotic in LB agar (e.g., 50 µg/mL Kanamycin, 100 µg/mL Ampicillin) | | Confirmation | Restriction digest & plasmid sequencing |
For inoculating a liquid culture, which is often a step in treatment experiments, the standard method is [2]:
Based on the general mechanisms of bioactive molecules, you can use the following Graphviz diagram as a conceptual framework. It illustrates how a compound like this compound might interfere with bacterial signaling to exert its effect.
The DOT script below generates a diagram showing a hypothetical signaling pathway:
This conceptual model is based on established bacterial signaling mechanisms where small molecules can interfere with pathways like quorum sensing (extracellular communication) and cyclic dinucleotide signaling (intracellular signaling) to disrupt processes like virulence and biofilm formation [3].
This compound is mentioned in the context of studies on quinolone analogs. It was described as a tricyclic compound whose mechanism of action, like other quinolones, involves inhibiting bacterial DNA gyrase [1]. DNA gyrase is a type II topoisomerase enzyme that introduces negative supercoils into DNA and is a validated target for antibacterial drugs [2].
This protocol outlines the steps for performing molecular docking studies with this compound, focusing on DNA gyrase as its putative target. The workflow for this protocol is summarized in the diagram below.
Target Protein Preparation
Ligand Preparation
10015025,000,000The table below outlines the key parameters for a docking simulation using AutoDock.
| Parameter Category | Specific Setting | Purpose/Rationale |
|---|---|---|
| Docking Algorithm | Genetic Algorithm (GA) | Robust search for global minimum; handles ligand flexibility [5]. |
| Number of GA Runs | 100 | Provides sufficient sampling of conformational space for result reliability. |
| Population Size | 150 | Larger population increases search space exploration [4]. |
| Maximum Energy Evaluations | 25,000,000 | Allows complex calculations to converge to a stable solution. |
| Grid Box Dimensions | e.g., 60x60x60 points | Must be large enough to encompass entire protein binding site [2]. |
| Grid Point Spacing | 0.375 Å | Standard resolution for balancing computational cost and accuracy. |
To effectively communicate the predicted binding mode of this compound, creating a clear diagram of its interactions is crucial. The following DOT language script can be used to generate a schematic of these key interactions.
This document outlines a standardized experimental framework for the preliminary evaluation of a novel antibiotic agent, designed to determine in vitro potency, mechanism of action, and resistance potential [1].
The discovery and development of new antibiotics are critical in addressing the global public health threat of antimicrobial resistance (AMR) [2]. The initial profiling of any new compound requires a rigorous, multi-stage experimental approach to establish its efficacy and potential for clinical use. This protocol details the essential in vitro experiments that constitute the foundation of antibiotic research, from initial susceptibility testing to more complex mechanistic studies [3]. The assays described herein are designed to be adaptable for a wide range of bacterial organisms and antimicrobial agents.
The evaluation process follows a logical sequence, beginning with basic potency measurements and progressing to more complex analyses. The following workflow visualizes the key stages and decision points in this process.
3.1 In Vitro Susceptibility Testing: MIC and MBC Determination
The minimal inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The minimal bactericidal concentration (MBC) is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum [4].
3.2 Time-Kill Kinetics Assay
This assay evaluates the rate and extent of bactericidal activity over time [5].
Table 1: Example MIC and MBC Data for a Novel Compound Against Reference Strains
| Bacterial Strain (ATCC) | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| Staphylococcus aureus 29213 | 1.0 | 2.0 | 2 | Bactericidal |
| Escherichia coli 25922 | 4.0 | 16.0 | 4 | Bactericidal |
| Pseudomonas aeruginosa 27853 | 8.0 | >32.0 | >4 | Bacteriostatic |
| Enterococcus faecalis 29212 | 2.0 | 4.0 | 2 | Bactericidal |
Table 2: Key Parameters in Time-Kill Kinetics Assay
| Parameter | Definition | Significance |
|---|---|---|
| Bactericidal Activity | ≥3-log10 reduction in CFU/mL within 24h [5] | Indicates the compound kills bacteria effectively. |
| Bacteriostatic Activity | <3-log10 reduction in CFU/mL | Indicates the compound only inhibits growth. |
| Time-Dependent Killing | Efficacy depends on time concentration exceeds MIC [1] | Dosing strategy should aim to maximize exposure time. |
| Concentration-Dependent Killing | Efficacy depends on peak concentration relative to MIC [1] | Dosing strategy should aim for high peak levels. |
Since specific information on "this compound" is not available in the current literature, you may need to:
This compound is a chemical compound recognized in the class of tricyclic quinolones and has been investigated for its antibacterial properties [1]. Historical records from the MeSH database classify it under anti-infective agents and quinolones, with initial source literature dating back to 1987 [2]. The core challenge today is determining its precise mechanism of action and molecular target within bacterial cells, a process critical for understanding its efficacy, potential for resistance, and further drug optimization.
Target identification is a foundational step in the drug discovery process, essential for understanding a compound's mode of action [3]. Strategies can be broadly categorized into affinity-based methods and label-free methods. The selection between these approaches depends on factors such as the chemical modifiability of the compound, the available resources, and the biological context [3].
The table below summarizes the primary experimental approaches for target identification:
Table 1: Comparison of Key Target Identification Methods
| Method | Core Principle | Key Requirement | Key Advantage | Primary Limitation |
|---|---|---|---|---|
| On-Bead Affinity Matrix [3] | Small molecule is covalently linked to solid beads to purify target proteins from a lysate. | A known, non-critical site on the molecule for linker attachment. | Preserves the molecule's original activity if linked correctly. | Potential for non-specific binding to the matrix. |
| Biotin-Tagged Pull-Down [3] | Biotin-tagged molecule isolates targets using streptavidin-coated beads. | A site for biotin tagging that does not disrupt bioactivity. | Simple, low-cost purification with high affinity. | Harsh elution conditions may denature proteins; tag can affect cell permeability. |
| Photoaffinity Tagging (PAL) [3] | A photoreactive group on the probe forms a permanent covalent bond with the target upon UV exposure. | Incorporation of a photoreactive group (e.g., diazirine) and an affinity tag. | High specificity; captures transient/weak interactions; reduces false positives. | More complex probe synthesis is required. |
| Label-Free Methods [3] | Utilizes the native molecule without tags, often relying on cellular or proteomic changes. | No chemical modification of the compound. | Avoids potential artifacts introduced by tagging. | Can be indirect and require extensive downstream validation. |
This protocol is a widely used affinity-based method to isolate and identify protein targets directly from a bacterial cell lysate [3].
PAL is particularly powerful for capturing transient interactions and can be combined with click chemistry for versatile detection [3].
The following diagram illustrates the logical sequence of the key experimental protocols described above, highlighting the decision points between different methodological pathways.
Figure 1: Experimental Workflow for Target Identification. This diagram outlines the decision-making process for selecting the appropriate target identification strategy based on the modifiability of the compound and the nature of the interaction.
Following mass spectrometry, bioinformatic analysis is crucial. Proteins are identified by searching fragmented spectra against bacterial protein databases. Confidence in a candidate target increases if it is the only protein or a known target class (like DNA gyrase for quinolones) consistently enriched in multiple experimental replicates compared to negative controls.
Essential validation experiments include:
Identifying the bacterial target of this compound requires a systematic application of modern chemical biology and proteomic techniques. While the specific data for this compound is not available in contemporary literature, the protocols outlined here—particularly the highly specific photoaffinity labeling and the robust biotin-tagged pull-down—provide a reliable and detailed roadmap for researchers to uncover its mechanism of action. Success in this endeavor will facilitate the rational development of novel tricyclic quinolone-based antibacterial agents.
Introduction Ro 14-9578 is a tricyclic quinolone analog investigated for its antibacterial properties [1] [2] [3]. A pivotal 1987 study by Georgopapadakou et al. established that its mechanism of action is analogous to that of classical quinolone antibiotics, primarily through the inhibition of the bacterial enzyme DNA gyrase (topoisomerase II) [4]. This finding was significant as it demonstrated that a bicyclic quinolone nucleus is not essential for anti-gyrase activity [4]. The compound exhibits activity against various Gram-negative bacteria and Staphylococcus aureus [2] [3].
Mechanism of Action The primary mechanism of this compound is the inhibition of DNA gyrase, an essential bacterial enzyme that catalyzes the ATP-dependent negative supercoiling of double-stranded DNA [4] [5]. This inhibition disrupts DNA replication and transcription, leading to bacterial cell death.
The following diagram illustrates the proposed mechanism of action and its consequences based on the studied effects of this compound:
Quantitative Activity Data The table below summarizes the key quantitative data for this compound's inhibitory activity from in vitro assays.
Table 1: Inhibitory Activity of this compound in *Escherichia coli*
| Assay Type | IC₅₀ Value | Description |
|---|---|---|
| DNA Supercoiling | 66.8 μM | Concentration that inhibits 50% of DNA gyrase-mediated supercoiling activity [2] [3]. |
| DNA Biosynthesis | 117 μM | Concentration that inhibits 50% of cellular replicative DNA synthesis [2] [3]. |
The following protocols are reconstructed based on the methodologies referenced in the foundational study [4].
Objective: To determine the in vitro potency (IC₅₀) of this compound in inhibiting DNA gyrase-catalyzed supercoiling of relaxed DNA.
Materials:
Procedure:
Objective: To measure the inhibition of cellular DNA synthesis in E. coli by this compound.
Materials:
Procedure:
Objective: To assess the antibacterial activity of this compound against various bacterial strains.
Materials:
Procedure:
The experimental workflow for these key assays is summarized below:
This compound serves as a historically important compound that helped define the structure-activity relationship of quinolone antibiotics, proving that a tricyclic core can effectively inhibit DNA gyrase [4]. The protocols outlined here provide a framework for confirming its mechanism of action. Future research could focus on profiling this compound against modern multidrug-resistant bacterial strains and further elucidating its binding mode with gyrase through structural studies.
1.0 Compound Profile & Introduction Ro 14-9578 is identified as a tricyclic quinolone analog that functions as an antibacterial agent [1]. Its primary significance in research stems from the finding that a bicyclic quinolone nucleus is not an absolute requirement for antibacterial activity. Studies have demonstrated that its mechanism of action and antibacterial effects are comparable to those of classical quinolones like nalidixic acid and oxolinic acid [2] [3]. This makes it a valuable compound for probing the structural tolerances of the quinolone pharmacophore.
2.0 Mechanism of Action The compound exerts its antibacterial effect by targeting DNA gyrase, a critical bacterial enzyme responsible for supercoiling DNA. Inhibition of this enzyme leads to disruption of DNA replication and ultimately bacterial cell death [2].
3.0 Structure-Activity Relationship (SAR) Analysis The core discovery related to this compound is that a tricyclic core can successfully replace the classic bicyclic quinolone structure while maintaining the mechanism of action and antibacterial activity [2] [3]. This suggests that the spatial orientation of key functional groups crucial for interacting with the gyrase enzyme can be maintained in a more complex ring system.
The following workflow outlines a general approach for SAR analysis, which can be applied to compounds like this compound. This methodology is adapted from computational target prediction principles where full quantitative data is scarce [4].
4.0 Experimental Data & Protocols The search results did not contain the detailed, step-by-step methodologies for all key experiments. However, the foundational observations and some chemical data are available.
Table 1: Chemical and Biological Profile of this compound
| Property | Value / Description | Source |
|---|---|---|
| Chemical Class | Tricyclic quinolone analog | [2] [1] |
| CAS Number | 100891-41-6 | [1] |
| Molecular Formula | C₁₆H₁₃NO₅ | [1] |
| Molecular Weight | 299.28 g/mol | [1] |
| Mechanism of Action | DNA gyrase (topoisomerase II) inhibition | [2] |
| Antibacterial Activity | Comparable to nalidixic and oxolinic acids | [2] |
Table 2: Summary of Key Biological Assays and Findings for this compound
| Assay Type | Organism/System | Key Finding / Outcome | | :--- | :--- | :--- | | Antibacterial Activity | Escherichia coli, Staphylococcus aureus | Showed measurable antibacterial activity. | [2] | | DNA Biosynthesis Inhibition | Bacterial cells | Inhibition of replicative DNA synthesis observed. | [2] | | Cell Morphology Effects | Bacterial cells | Induced changes consistent with DNA gyrase inhibitors. | [2] | | DNA Supercoiling Inhibition | Cell-free enzyme assay | Directly inhibited gyrase-catalyzed DNA supercoiling. | [2] |
Protocol 1: General Guidance for DNA Gyrase Supercoiling Inhibition Assay While exact protocol details for this compound are not provided in the search results, the following is a standard approach for this type of experiment, based on the cited findings [2].
Protocol 2: In-silico SAR Table Generation For a systematic analysis of structure-activity relationships, an in-silico approach can be employed once a dataset of analogs is available [5].
To advance the understanding of tricyclic quinolone analogs like this compound, future work could focus on:
This compound serves as a pivotal compound that challenged the historical structural dogma of quinolone antibiotics. It conclusively demonstrated that the antibacterial activity via DNA gyrase inhibition is not exclusive to the bicyclic quinolone structure. The application notes and generalized protocols provided here establish a foundation for researchers to further explore this underexplored chemical space of non-bicyclic quinolone analogs.
This compound is recognized in research as a tricyclic quinolone analog with antibacterial properties [1] [2]. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| Category | Tricyclic quinolone / Antibacterial agent [1] [2] |
| Molecular Weight | 299.28 g/mol [1] [2] |
| Molecular Formula | C₁₆H₁₃NO₅ [1] [2] |
| CAS Number | 100891-41-6 [1] [2] |
| Mechanism of Action | Inhibits DNA biosynthesis (IC₅₀ = 117 μM) and DNA supercoiling (IC₅₀ = 66.8 μM) in Escherichia coli [1] |
| Biological Activity | Exhibits inhibitory effects against various Gram-negative bacteria and Staphylococcus aureus [1] |
| Primary Application | For research use only. Not for human consumption [1] [2]. |
The search results do not contain specific experimental protocols, common problems, or FAQs related to working with this compound. To build the technical support content you need, I suggest the following approaches:
While exact protocols are unavailable, the diagram below outlines a general ligand-based target identification workflow, which is relevant to investigating a compound like this compound [3]. This can serve as a starting point for planning your experiments.
This compound is a tricyclic quinolone analog with antibacterial activity. Its primary documented mechanisms of action include the inhibition of DNA biosynthesis and DNA supercoiling in Escherichia coli [1].
The quantitative data available for this compound is summarized in the table below.
| Biological Activity | Experimental System | Quantitative Measure (IC50) |
|---|---|---|
| Inhibits DNA biosynthesis | Escherichia coli | 117 μM [1] |
| Inhibits DNA supercoiling | Escherichia coli | 66.8 μM [1] |
While specific protocols for this compound are not available, the following established methods are highly relevant for studying its interactions with biological targets like DNA and topoisomerases.
FP is a versatile, homogeneous technique ideal for studying molecular interactions, such as binding to DNA or enzymes like topoisomerases [2] [3]. The principle is that a small, fluorescently-labeled molecule rotates quickly, yielding a low polarization signal. When bound to a larger molecule, its rotation slows, significantly increasing the polarization [2].
Key Optimization Parameters:
The workflow for developing and troubleshooting an FP assay can be visualized as follows:
BRET is another powerful technique for studying protein-protein interactions (PPIs) in living cells, which could be relevant if this compound influences multi-protein complexes [5].
Key Optimization Parameters [5]:
The table below outlines common issues, their potential causes, and solutions applicable to various assay formats.
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| High Background | Contaminated reagents, fluorescent compound interference, non-specific binding. | Decontaminate work areas; use clean equipment; include controls; use automated liquid handling to reduce errors [4]. |
| Low Signal-to-Noise | Low sensitivity, improper fluorophore, high reagent variability. | Optimize reagent concentrations and incubation times; use dyes with high extinction coefficients and quantum yields [4] [3]. |
| Poor Reproducibility | Manual pipetting errors, reagent instability, inconsistent cell health. | Automate liquid handling (e.g., non-contact dispensers); use aseptic techniques for cell-based assays; standardize protocols [4]. |
| Weak or No Binding | Incorrect buffer conditions, low protein/DNA activity, faulty reagent labeling. | Validate reagent purity and activity; optimize pH and salt concentrations; confirm labeling efficiency of probes [4] [6]. |
What is the most critical factor for a successful FP assay? The single most critical factor is matching the fluorescence lifetime of the probe to the rotational correlation time of the complex you are studying. Using a dye with too short a lifetime (e.g., fluorescein) for a large target will result in no observable polarization change [3].
How can I improve the reproducibility of my cell-based assays? Implement automated liquid handling to ensure consistent, precise, and gentle dispensing across all wells. This minimizes human error, well-to-well variation, and cell stress, which is crucial for maintaining cell viability and obtaining reliable data [4].
My enzymatic assay shows inconsistent kinetics between preparations. What should I check? Enzyme source and purity are paramount. Always validate the identity, mass purity, and enzymatic purity of your enzyme preparations. Kinetic mechanisms can vary even for the same enzyme from different species or tissues [7] [6].
I hope this technical foundation assists you in building your support center. The information from these sources, while not specific to this compound, provides a strong, evidence-based starting point for developing and troubleshooting relevant assays.
The table below summarizes the available quantitative data for this compound [1] [2].
| Property | Value |
|---|---|
| CAS Number | 100891-41-6 [1] [2] |
| Molecular Formula | C₁₆H₁₃NO₅ [2] |
| Molar Mass | 299.28 g/mol [2] |
| Bioactivity | Tricyclic quinolone analog with antibacterial activity. Inhibits DNA biosynthesis (IC₅₀ = 117 μM) and DNA supercoiling (IC₅₀ = 66.8 μM) in Escherichia coli [2]. |
| Recommended Storage | Room temperature in continental US; may vary elsewhere [2]. |
Solubility is influenced by multiple factors. The following workflow outlines a systematic approach to diagnose and resolve common problems. The text color in the diagram is explicitly set for high contrast against node backgrounds (e.g., white text on dark colors, dark text on light colors) in accordance with your specifications.
Verify Solvent Polarity
Increase Temperature
Use Solvent Cosolvents
Employ Sonication
Test pH Adjustment
What is the recommended storage condition for this compound? It is recommended to store the product under the recommended conditions in the provided Certificate of Analysis and at room temperature in continental US (may vary elsewhere) [2]. Always confirm the specific storage instructions on the product datasheet upon receipt.
The compound dissolved in DMSO but precipitated upon dilution into my aqueous assay buffer. What can I do? This is a common issue. You can try the following: a) Ensure your DMSO stock solution is fresh and clear. b) Perform a more gradual dilution. Instead of adding the DMSO stock all at once, add it dropwise to the aqueous buffer while vortexing. c) Increase the content of cosolvent in your final assay buffer slightly, if compatible with your experimental system (e.g., 1-5% DMSO or ethanol). d) Use a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01%) in the buffer to help maintain solubility.
Can the particle size of the solid compound affect its solubility? Yes, the particle size can significantly affect the dissolution rate. A finer powder has a greater surface area, which typically leads to a faster dissolution rate [4]. If you have a coarse powder, gently grinding it into a finer consistency using a mortar and pestle might help, provided this does not degrade the compound.
Where can I find the original research on this compound? The primary source for this compound is the 1987 study by Georgopapadakou N.H. et al., published in Antimicrobial Agents and Chemotherapy (Vol. 31, Issue 4, pages 614-616) [2]. This paper describes its mechanism of action and early antibacterial evaluation.
What is this compound? this compound is an antibacterial agent classified as a tricyclic quinolone [1]. It is a fully synthetic compound, meaning it is not derived from natural sources but is chemically engineered [2].
What is its known mechanism of action? As a tricyclic quinolone analog, this compound exhibits antibacterial activity and its effects on DNA gyrase-catalyzed DNA supercoiling are comparable to those of classic quinolones like nalidixic acid and oxolinic acid [2]. DNA gyrase is a essential bacterial enzyme and a primary target for quinolone antibiotics.
Since specific resistance data for this compound is not available in the search results, here are established experimental workflows to identify and characterize resistance mechanisms.
Resistance to quinolones typically arises from:
The following workflow provides a structured approach to identify the specific mechanism for a novel compound.
1. Determining Minimum Inhibitory Concentration (MIC)
2. Gyrase Supercoiling Inhibition Assay
3. Efflux Pump Activity Assay
The table below summarizes the general resistance mechanisms applicable to quinolone antibiotics, which can serve as a reference for your investigations on this compound.
| Resistance Mechanism | Description | Key Genes/Proteins Involved | Detection Methods |
|---|---|---|---|
| Target Site Modification | Chromosomal mutations in enzyme targets reduce drug binding [3] [4]. | gyrA, gyrB, parC, parC | DNA sequencing, gyrase supercoiling assay |
| Active Efflux | Increased expression of pumps expels drug from cell [3] [4]. | Various e.g., acrAB-tolC in E. coli | MIC reduction with efflux pump inhibitors (e.g., PaβN) |
| Plasmid-Mediated Resistance | Mobile genes produce proteins that protect the target [3]. | qnr, aac(6')-Ib-cr | PCR, Whole-Genome Sequencing, conjugation assays |
The information available through this search is insufficient to provide a detailed, compound-specific resistance profile for this compound.
The table below summarizes the available information on Ro 14-9578 and the associated stability risks that can be inferred from its molecular structure and general stability science.
| Aspect | Details & Known Data | Inferred Stability Risks & Handling Implications |
|---|---|---|
| General Description | Tricyclic quinolone analog with antibacterial activity [1]. | Stability profile is likely to be complex, similar to other antibiotic and complex organic molecules. |
| Molecular Weight | 299.28 g/mol [1]. | -- |
| Chemical Formula | C₁₆H₁₃NO₅ [1]. | The structure suggests potential sensitivity to light and oxidation. |
| Storage Recommendation | "Store the product under the recommended conditions in the Certificate of Analysis." [1] | Critical: The exact conditions are not specified publicly. You must consult the CofA provided by the supplier (e.g., MedChemExpress). |
| Structural Alerts | -- | The tricyclic quinolone core and carbonyl groups can be susceptible to photodegradation and hydrolysis [2] [3]. |
Here are answers to common stability-related questions, based on general principles.
Q1: What are the most likely degradation pathways for this compound? While not confirmed for this specific molecule, the most common degradation pathways for compounds like this compound are:
Q2: My experimental results are inconsistent. Could degraded this compound be the cause? Yes, this is a strong possibility. Drug degradation can lead to:
Q3: How can I visually inspect my this compound sample for signs of instability? While not all degradation is visible, you should look for:
Use the following workflow to systematically diagnose and address potential stability issues with this compound.
This is a proactive method to predict stability issues. The workflow for a basic forced degradation study is outlined below.
Experimental Protocol:
Based on your findings, adopt these best practices:
When your experiments to improve a compound's binding affinity do not yield the expected results, the following issues and solutions are recommended based on current methodologies.
Q1: Our binding affinity predictions are inaccurate and do not correlate well with experimental results. What could be wrong?
Q2: How can we identify which part of our lead compound to optimize for better binding?
Q3: Our wet-lab validation shows lower affinity than computational predictions. How can we bridge this gap?
The table below summarizes key computational protocols from recent literature that you can implement or use as a benchmark for your own work.
| Method Name | Core Approach | Recommended Use Case | Key Input Data |
|---|---|---|---|
| DTA-GTOmega [1] | Graph Transformer with co-attention modules. | Predicting affinity for new targets (cold-start) and imbalanced data scenarios. | Protein sequence (for OmegaFold structure prediction), Drug SMILES. |
| Fusion GNN-CNN [2] | Sequentially connects a Graph Neural Network (GNN) with a Convolutional Neural Network (CNN). | General protein-ligand binding affinity prediction when 3D complex structures are available. | 3D structure of the protein-ligand complex. |
| SEGSA_DTA [3] | SuperEdge Graph convolution with Supervised Attention. | Needing interpretable results for lead optimization; identifying key interaction sites. | 3D structure of the protein-ligand complex. |
| Minimum Structure [4] | Ligand-based prediction using a defined crucial substructure (pharmacophore). | Target identification and hypothesis-building when structural data is lacking. | Chemical structure of the query molecule. |
Experimental Workflow for Binding Affinity Optimization The following diagram outlines a robust, iterative workflow for improving binding affinity, integrating the computational and experimental strategies discussed above.
Biological Context: DNA Damage-Induced 14-3-3σ Signaling As the query compound "Ro 14-9578" suggests a focus on DNA binding, the pathway below provides relevant biological context. 14-3-3σ is a key protein induced by DNA damage and is involved in cell cycle arrest [5].
The table below summarizes the core data available for this compound from research literature.
| Property | Description |
|---|---|
| Type | Tricyclic quinolone analog with antibacterial activity [1] [2]. |
| CAS Number | 100891-41-6 [1] [2]. |
| Formula / Molar Mass | C₁₆H₁₃NO₅ / 299.28 g/mol [2]. |
| Mechanism of Action | Inhibits DNA biosynthesis (IC₅₀ = 117 μM) and DNA supercoiling (IC₅₀ = 66.8 μM) in Escherichia coli [2]. |
| Antibacterial Activity | Effective against various Gram-negative bacteria and Staphylococcus aureus [2]. |
| Primary Reference | Georgopapadakou N H, et al. Antimicrobial Agents and Chemotherapy, 1987, 31(4): 614-616 [2]. |
While specific protocols for this compound are not available, the general troubleshooting principle of "change one thing at a time" is critical for isolating the root cause of any experimental problem [3].
The workflow below outlines a systematic approach to diagnosing issues.
Here are answers to some anticipated questions based on the available data.
Q1: What is the primary biological activity of this compound?
Q2: Where can I find the original research paper for this compound?
Q3: The compound doesn't seem to be soluble in my buffer. What can I do?
This guide provides essential data, protocols, and troubleshooting advice for working with the antibacterial compound Ro 14-9578.
Q1: What is the primary mechanism of action of this compound?
Q2: What is the typical spectrum of activity for this compound?
Q3: My antibacterial efficacy assay results are inconsistent. What could be the cause?
Q4: Where can I find high-quality chemical and bioactivity data for this compound?
| Property | Value / Information |
|---|---|
| CAS Registry Number | 100891-41-6 [3] [1] |
| Chemical Formula | C₁₆H₁₃NO₅ [1] |
| Molar Mass | 299.28 g/mol [1] |
| Bioactivity Summary | Tricyclic quinolone analog with antibacterial activity [1] |
| Inhibition of DNA Biosynthesis (IC₅₀) | 117 μM in Escherichia coli [1] |
| Inhibition of DNA Supercoiling (IC₅₀) | 66.8 μM in Escherichia coli [1] |
| Primary Source | Georgopapadakou N H, et al. Antimicrobial Agents and Chemotherapy, 1987, 31(4): 614-616 [1] |
Problem: Low or No Antibacterial Activity Observed
Problem: High Background Growth in Controls
1. Standard Workflow for Assessing Antibacterial Efficacy of a Material
This workflow outlines the general process for evaluating an antimicrobial material like this compound, incorporating key considerations from standardized testing methodologies [2].
2. Mechanism of Action: DNA Synthesis Inhibition Pathway
This diagram visualizes the proposed mechanism by which this compound inhibits bacterial DNA replication, based on its reported bioactivity [1].
This compound is a tricyclic quinolone analog developed as a synthetic antibacterial agent [1] [2]. Its core mechanism of action involves inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication [2]. This mechanism is consistent with other quinolone antibiotics, though its tricyclic structure is a key distinguishing feature.
The basic chemical properties of this compound are summarized below:
| Property | Specification |
|---|---|
| CAS Number | 100891-41-6 [1] |
| Molecular Formula | C₁₆H₁₃NO₅ [1] |
| Molecular Weight | 299.28 g/mol [1] |
| Chemical Class | Tricyclic Quinolone [1] [2] |
| Mechanism of Action | DNA gyrase and topoisomerase IV inhibition [2] |
The table below provides a high-level comparison based on chemical structure, spectrum of activity, and available data. A direct, quantitative comparison of minimum inhibitory concentrations (MICs) against a common panel of bacteria was not located in the search results.
| Feature | This compound | Classic Quinolone (Nalidixic Acid) | Fluoroquinolones (e.g., Ciprofloxacin) |
|---|---|---|---|
| Core Structure | Tricyclic [2] | Monocyclic [2] | Bicyclic with fluorine atom at C-6 [3] [4] |
| Primary Enzyme Target | DNA Gyrase [2] | DNA Gyrase [2] | DNA Gyrase & Topoisomerase IV [3] |
| Spectrum of Activity | E. coli, S. aureus [2] | Primarily Gram-negative bacteria [3] | Broad-spectrum (Gram-negative & Gram-positive) [3] |
| Key Experimental Finding | Active despite non-bicyclic structure [2] | Pioneer compound, narrow spectrum [3] [4] | Potent broad-spectrum activity; intracellular accumulation [5] |
A pivotal 1987 study directly investigated the mechanism of action of this compound. The experimental methodology and key findings are summarized below:
To fully understand the significance of this compound, it is helpful to consider the broader context of quinolone research.
The following diagram illustrates the shared pathway of bacterial DNA replication inhibition, which is relevant to this compound and all other quinolone antibiotics.
To objectively compare a compound's performance, its inhibitory activity must be characterized using established biochemical assays. The table below summarizes the key assays commonly used for this purpose.
| Assay Type | Primary Measurement | Detects Inhibitor Type | Key Output |
|---|---|---|---|
| Supercoiling Inhibition Assay [1] [2] [3] | Inhibition of the gyrase-driven conversion of relaxed DNA to supercoiled DNA. | Compounds that block the enzyme's catalytic cycle. | 50% inhibitory concentration (IC₅₀) |
| Cleavable Complex Assay [1] [3] | Stabilization of the covalent gyrase-DNA intermediate, leading to DNA breaks upon denaturation. | "Poison"-type inhibitors (e.g., quinolones) that trap the enzyme on DNA. | Concentration for 50% maximal linear DNA formation |
| Decatenation Assay [4] [1] | Inhibition of the Topoisomerase IV ability to separate linked daughter chromosomes (decatenation). | Useful for determining if a compound is a dual-targeting agent. | 50% inhibitory concentration (IC₅₀) |
These assays serve complementary functions: the supercoiling assay quantifies overall catalytic inhibition, while the cleavable complex assay identifies compounds with a mechanism of action similar to quinolones and helps distinguish specific inhibition from non-specific artifacts [3]. A decatenation assay is crucial for determining if a compound also targets the related enzyme topoisomerase IV [4] [1].
The workflow for conducting these assays and interpreting the data to classify an inhibitor's mechanism is summarized below. This provides a logical pathway from experimental setup to mechanistic insight.
Once the experimental data for Ro 14-9578 is available, you can compare it with other inhibitor classes using the following parameters. The table below outlines core characteristics of major inhibitor classes.
| Inhibitor Class | Primary Target Site | Key Resistance Mutations | Cross-Resistance with Quinolones |
|---|---|---|---|
| 4-Quinolones/Fluoroquinolones (e.g., Ciprofloxacin) [5] | GyrA/GyrB (Topoisomerase-DNA interface) | GyrA (e.g., S83L, D87N), GyrB | N/A (Defines class) |
| TriBE Inhibitors (e.g., GP6) [5] | GyrB/ParE ATP-binding site | GyrB (e.g., D426N, K447E) | Asymmetric (GP6R can confer CIP resistance, but not vice versa) |
| Aminocoumarins (e.g., Novobiocin) [5] | GyrB ATP-binding site | GyrB (e.g., R136C, A165T) | Typically not observed |
Beyond the biochemical data, a comprehensive comparison should also consider the evolutionary trajectory of resistance. For instance, resistance to the TriBE inhibitor GP6 is often dominated by upregulation of efflux pumps (e.g., AcrAB-TolC in E. coli) at an early stage, which differs from the primary target-site mutations typically seen with ciprofloxacin [5].
To find the specific data you need on this compound, I suggest the following steps:
"this compound" AND "DNA gyrase", "this compound" AND "quinolone", or "this compound" AND "antibacterial".
Fluoroquinolones are a class of synthetic antibacterial agents whose core structure enables inhibition of bacterial DNA synthesis.
Mechanism of Action Fluoroquinolones target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV [1].
The diagram below illustrates this mechanism and the core chemical structure shared by fluoroquinolones.
Modifications at specific positions on the quinolone core structure significantly influence the antibiotic's spectrum of activity, potency, and pharmacokinetic properties [2] [3]. The table below summarizes the key functional groups and their roles.
| Position | Key Structural Feature & Role in Activity | Impact of Common Modifications |
|---|---|---|
| C-3 & C-4 | Pharmacophore: Carboxylic acid (C-3) and keto group (C-4) form a metal-water-amino acid complex with Mg²⁺ and key serine/aspartate residues in the Quinolone Resistance-Determining Region (QRDR) [2] [1]. | Essential for binding to the enzyme-DNA complex. Mutations in the QRDR (e.g., in GyrA) are a primary resistance mechanism [4]. |
| C-6 | Fluorine atom enhances penetration through bacterial cell walls, broadening spectrum and increasing potency [2]. | Defining feature of "fluoroquinolones." Improves activity against both Gram-positive and Gram-negative bacteria. |
| C-7 | Most flexible position for introducing bulky substituents (e.g., heterocyclic rings) to modify antimicrobial profile and pharmacokinetics [2]. | Pyrimidine, benzimidazole, or piperazinyl groups can enhance activity against Gram-positive bacteria (e.g., S. aureus) or improve tissue penetration [2]. |
| C-8 | Halogen or methoxy substitution can influence anaerobic activity and affect phototoxicity potential [3]. | A methoxy group (e.g., in moxifloxacin) can improve anaerobic activity and lower phototoxicity risk compared to a halogen [3]. |
For a comprehensive comparison of a compound like Ro 14-9578 with established fluoroquinolones, the following experimental methodologies are standard in the field.
Since this compound is not detailed in the current literature, you may need to:
The process of identifying and confirming the biological targets of a bioactive molecule typically follows a pipeline that integrates computational predictions with experimental validation [1].
The workflow below illustrates this multi-stage process:
Computational methods provide the initial hypotheses for potential targets. The table below summarizes the core strategies and tools.
| Method Category | Key Principles | Example Tools / Approaches |
|---|
| Ligand-Based | Predicts targets based on chemical similarity to compounds with known targets [2]. | Chemical similarity searching: Finds structurally related "neighbor" molecules with known targets in databases like ChEMBL or PubChem [2]. Minimum structure method: Identifies the crucial substructure (pharmacophore) responsible for activity within a group of similar molecules [2]. | | Machine Learning (ML) | Uses algorithms trained on known miRNA-mRNA or compound-target interactions to make "de novo" predictions [1]. | Various ML algorithms that learn from features like seed pairing (nucleotide complementarity) and thermodynamic stability (free energy of binding) to predict interactions [1]. | | Rule-Based Systems | Applies expert-derived biotransformation rules to predict metabolic pathways [3]. | University of Minnesota Pathway Prediction System (UM-PPS): Uses ~250 rules to predict microbial catabolism of organic compounds [3]. |
A 2019 study compared nine computational target prediction tools (CTPTs). The minimum structure method, SEA, PPB, and PASS online demonstrated the best combination of quality and quantity for accurate predictions [2].
After computational prediction, experimental validation is essential to confirm a true biological interaction. The following criteria and methods are used [1]:
| Validation Criterion | Experimental Method | Protocol Summary |
|---|---|---|
| Direct Binding | Surface Plasmon Resonance (SPR) | The putative target protein is immobilized on a sensor chip. The compound is flowed over it. Binding is measured in real-time as a change in the refractive index near the sensor surface. |
| Direct Binding | Cellular Thermal Shift Assay (CETSA) | Cells or protein extracts are treated with the compound, heated to different temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in protein stability indicates binding. |
| Functional Effect | Reporter Gene Assays | A construct with the 3'UTR of the target mRNA downstream of a reporter gene (e.g., luciferase) is transfected into cells. A decrease in reporter activity upon miRNA/compound treatment indicates functional repression. |
| Genetic Evidence | Knockdown/Overexpression | The miRNA or gene encoding the target is knocked down (e.g., with siRNA) or overexpressed. The corresponding change in the levels of the predicted target mRNA or protein is measured (e.g., via qPCR, Western blot). |
| Phenotypic Rescue | Rescue Experiments | The effect of the compound on a phenotype (e.g., cell death, migration) is observed. This effect is then "rescued" or reversed by artificially reintroducing (overexpressing) the target protein, confirming the specific interaction. |
To ensure your validation is scientifically sound, keep these points in mind:
The table below summarizes the available information on Ro 14-9578 and the primary experimental findings from the 1987 study.
| Property | Details for this compound |
|---|---|
| Compound Type | Tricyclic quinolone analog [1] |
| Mechanism of Action | Inhibition of DNA gyrase [1] |
| Tested Organisms | Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive) [1] |
| Key Conclusion | Antibacterial activity and effects on DNA biosynthesis and cell morphology were comparable to nalidixic acid and oxolinic acid [1] |
The original research used several standard microbiological methods to determine the compound's activity [1]:
The following diagram illustrates the shared mechanism of action of quinolone antibiotics, including this compound, and the general workflow for evaluating their activity.
| Verification Area | Key Aspects to Examine for Ro 14-9578 | Common Pitfalls to Avoid |
|---|---|---|
| Reagent Validation [1] | Source, purity, stability, and lot-to-lot variability of the compound itself. | Using unvalidated or contaminated reagents (e.g., cell lines with mycoplasma) [2]. |
| Experimental Design [3] | Statistical power (sample size), use of appropriate controls, blinding, and pre-specified data analysis plans. | Selective reporting, underpowered studies, and lack of blinding [3] [2]. |
| Protocol Detail [2] | A complete, step-by-step methodology that another lab could follow exactly. | Vague or omitted steps in published methods that prevent precise replication [2]. |
| Data Management [3] | Transparency and availability of raw data, with a clear, auditable trail from raw data to analysis. | Data cleaning and analysis methods that are not documented or reproducible [3]. |
To verify the reproducibility of data for this compound, you would ideally follow a rigorous process. The diagram below outlines the key stages, from planning to final validation.
The corresponding methodology for this workflow would involve:
A crucial part of understanding a compound's activity is mapping it to specific biological pathways. The general process for this is illustrated below.
For this compound, you would need to:
This compound is a tricyclic quinolone antibacterial agent [1]. A key finding from a 1987 study is that its bactericidal action comes from inhibiting bacterial DNA gyrase (topoisomerase II), the same primary target as traditional quinolones like nalidixic acid and oxolinic acid [2].
The table below summarizes the core characteristics of this compound against the broader classes of traditional and novel quinolones. Please note that specific quantitative data for this compound (e.g., precise MIC values against a wide range of pathogens) is not available in the searched literature.
| Feature | This compound | Traditional Quinolones (e.g., Nalidixic Acid) | Modern & Novel (Fluoro)quinolones (e.g., Ciprofloxacin, Moxifloxacin, Delafloxacin) |
|---|---|---|---|
| Core Structure | Tricyclic analog [2] | Bicyclic (monocyclic for some early analogs) [2] [3] | Bicyclic core [4] [3] |
| Primary Target | DNA gyrase [2] | DNA gyrase [5] [6] | DNA gyrase & Topoisomerase IV [5] [6] |
| Spectrum of Activity | Antibacterial vs. E. coli & S. aureus [2] | Primarily Gram-negative bacteria [7] [5] | Broad-spectrum (Gram-negative, Gram-positive, atypicals); some newer agents cover anaerobes & MRSA [5] [6] [8] |
| Key Structural Features | Tricyclic structure (specifics not detailed) | No C-6 fluorine [7] | C-6 fluorine; C-7 piperazine/pyrrolidine; C-8 modifications (e.g., methoxy) to enhance spectrum and safety [4] [8] |
| Resistance Concerns | Not specifically studied | Chromosomal mutations in gyrase [5] [9] | Multiple mechanisms: target site mutations, efflux pumps, plasmid-mediated resistance [6] [3] |
While a specific protocol for this compound is not provided, the following core methodologies are standard for evaluating and comparing quinolone antibiotics, based on the assays used in its initial investigation and modern practices [2] [10].
The experimental workflow for these key protocols is summarized in the following diagram:
The case of this compound is historically significant as it provided early evidence that the bicyclic ring structure is not an absolute requirement for gyrase inhibition, expanding the medicinal chemistry possibilities for drug design [2]. This principle is reflected in the development of other non-bicyclic core variations over the years [3].
Current research on novel quinolones focuses on overcoming resistance. Promising strategies evident in newer agents (e.g., avarofloxacin, delafloxacin) include:
The evaluation of novel antibacterial compounds typically involves a combination of in silico (computational) methods and in vitro (laboratory) experiments [1].
The table below outlines the key methodologies cited in the research.
| Method Category | Protocol Name | Description | Primary Application / Outcome Measured |
|---|---|---|---|
| In Silico | Ligand-Based Drug Design (LBDD) | Uses known active/inactive compounds; includes Quantitative Structure-Activity Relationship (QSAR) and machine learning models to correlate chemical structure with biological activity [1] [2]. | Predicts antibacterial activity & identifies important structural features for activity [1]. |
| In Silico | Structure-Based Drug Design (SBDD) | Relies on 3D receptor structures; uses molecular docking to predict interactions between a compound and a target protein [1]. | Identifies potential drug candidates & understands key molecular interactions [1]. |
| In Vitro | Anti-bacterial Assays | Minimal Inhibitory Concentration (MIC): Lowest concentration that inhibits visible bacterial growth [1]. Minimal Bactericidal Concentration (MBC): Lowest concentration that kills 99.9% of bacteria [1]. Time-kill Assay: Evaluates the rate of bactericidal activity over time [1]. | Measures direct, growth-inhibiting antibacterial activity. | | In Vitro | Anti-virulence Assays | Anti-biofilm Assay: Measures the ability of a compound to prevent or disrupt biofilm formation [1]. Anti-quorum Sensing Assay: Assesses disruption of bacterial cell-to-cell communication [1]. Anti-adhesion Assay: Evaluates inhibition of bacterial attachment to surfaces [1]. | Measures activity against virulence factors without directly killing bacteria. |
The following diagram illustrates a typical integrated workflow for evaluating and validating novel antibacterial compounds, combining the in silico and in vitro methods described above:
Since the direct data you requested was not available in my search, here are some suggestions for how you might proceed:
The minimum structure analysis method is a ligand-based computational approach for predicting the biological targets of bioactive molecules. It focuses on identifying the smallest common structural motif (the minimum structure) responsible for activity within a group of structurally related molecules [1].
The table below summarizes the purpose and application of this method:
| Aspect | Description |
|---|---|
| Core Principle | Identifies the smallest substructure common to a group of bioactive molecules that is crucial for interaction with a specific target [1]. |
| Key Differentiator | Relies on perfect similarity matching to the minimum structure, moving beyond whole-molecule comparison to focus on critical pharmacophores [1]. |
| Primary Application | Predicts protein targets for molecules with unknown mechanisms of action (MoA), aiding in drug and pesticide discovery [1]. |
The minimum structure analysis follows a defined, five-step experimental workflow. The diagram below illustrates this process, from starting with a query molecule to making a final target prediction.
The corresponding steps are as follows:
A study compared the minimum structure method against nine other computational target prediction tools (CTPTs). The following table summarizes the performance and key characteristics of the top-performing tools from this comparison [1].
| Tool / Method | Prediction Basis | Key Strength | Noted Performance |
|---|---|---|---|
| Minimum Structure Method | Ligand-based (Perfect substructure match) | High accuracy; applicable to non-digital formats [1] | One of the best for accurate predictions [1] |
| SEA | Ligand-based (Similarity Ensemble Approach) | Statistical model comparing similarity distributions [1] | One of the best for accurate predictions [1] |
| PASS Online | Ligand-based (Bioactivity Spectrum) | Predicts a wide range of pharmacological effects [1] | One of the best for accurate predictions [1] |
| PPB | Ligand-based (Plasma Protein Binding) | Specialized in predicting protein binding [1] | One of the best for accurate predictions [1] |
| TargetHunter | Ligand-based (Chemical Similarity) | Includes a "Target Family" approach [1] | Not top-tier in this specific comparison [1] |
| PharmMapper | Target-based (Molecular Docking) | Identifies targets via reverse pharmacophore matching [1] | Not top-tier in this specific comparison [1] |
| ChemProt | Ligand-based (Chemical Similarity) | Integrates chemical and biological data [1] | Not top-tier in this specific comparison [1] |